Ethyl 2-(benzyloxy)-4-methylbenzoate
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Overview
Description
Ethyl 2-(benzyloxy)-4-methylbenzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group attached to a benzyloxy and a methyl-substituted benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(benzyloxy)-4-methylbenzoate typically involves the esterification of 2-(benzyloxy)-4-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of immobilized catalysts can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzyloxy)-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitro or halogenated benzene derivatives.
Scientific Research Applications
Ethyl 2-(benzyloxy)-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of ethyl 2-(benzyloxy)-4-methylbenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The benzyloxy group can interact with enzymes, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Lacks the benzyloxy and methyl groups, making it less reactive in certain chemical reactions.
Methyl 2-(benzyloxy)-4-methylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Benzyl benzoate: Contains a benzyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of both the benzyloxy and methyl groups on the benzene ring, which confer distinct reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C17H18O3 |
---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
ethyl 4-methyl-2-phenylmethoxybenzoate |
InChI |
InChI=1S/C17H18O3/c1-3-19-17(18)15-10-9-13(2)11-16(15)20-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3 |
InChI Key |
NTSITRLLNALMQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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